N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C14H23NO4/c1-12(2)13(3)6-7-14(12,19-11(13)17)10(16)15-8-5-9-18-4/h5-9H2,1-4H3,(H,15,16) |
InChI Key |
KZSRJKKWEMBYRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NCCCOC)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Camphor Derivatives
The bicyclo[2.2.1]heptane scaffold is typically derived from camphor or its analogs. For example, 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (camphanic acid) serves as a precursor, synthesized via:
Table 1: Bicyclic Carboxylic Acid Synthesis Conditions
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Camphor | HNO₃/H₂SO₄ | 50 | 78 | 92 |
| Borneol | KMnO₄/H⁺ | 65 | 65 | 88 |
Acyl Chloride Intermediate Formation
Thionyl Chloride Activation
The carboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) :
Alternative Chlorinating Agents
-
Oxalyl chloride (COCl)₂ : Requires catalytic DMF, 0°C to room temperature, 12 h.
-
PCl₅ : Less efficient (70–75% yield) due to phosphorous byproduct formation.
Amide Coupling with 3-Methoxypropylamine
Synthesis of 3-Methoxypropylamine
The amine is prepared via catalytic amination of 3-methoxypropanol :
Table 2: 3-Methoxypropylamine Synthesis Optimization
| Catalyst Composition (Cu:Co) | Pressure (MPa) | NH₃:Alcohol Ratio | Yield (%) |
|---|---|---|---|
| 0.5:20.0 | 3.0 | 4:1 | 89 |
| 3.0:1.0 | 2.5 | 5:1 | 84 |
Nucleophilic Acyl Substitution
The acyl chloride reacts with 3-methoxypropylamine under mild conditions:
-
Temperature : 0°C to room temperature, 2–4 h.
-
Yield : 80–88% after column chromatography (silica gel, hexane/ethyl acetate).
Stereochemical Control and Purification
Chiral Resolving Agents
For enantiomerically pure products:
Scavenger-Assisted Purification
Solid-supported amines (e.g., trisamine resins) remove excess acyl chloride, improving purity to >95%.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Step | Method A (SOCl₂) | Method B (Oxalyl Chloride) | Method C (PCl₅) |
|---|---|---|---|
| Reaction Time (h) | 4 | 12 | 8 |
| Yield (%) | 93 | 88 | 72 |
| Byproducts | Minimal | CO₂, HCl | POCl₃ |
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the attached functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares its bicyclo[2.2.1]heptane core with multiple derivatives, but differences in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
Physicochemical Properties
- Lipophilicity :
- Solubility: Morpholinoethyl ester (13a): Improved aqueous solubility due to the morpholine group . Target Compound: 3-Methoxypropyl chain balances lipophilicity and solubility.
- Stereochemistry :
- Some derivatives (e.g., compound 13c in ) are synthesized as stereoisomeric mixtures, while others (e.g., ) have defined stereochemistry .
Biological Activity
N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic compound with potential pharmacological properties attributed to its unique structural features. This article delves into its biological activity, synthesis, and interactions with biological systems based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure characterized by a bicyclo[2.2.1] framework, incorporating two fused cyclopropane rings and a ketone functional group. Its molecular formula is , with a molecular weight of approximately 239.30 g/mol. The presence of a carboxamide group enhances its potential for biological activity by facilitating interactions with various biological systems .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : In vitro studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties in cellular assays, indicating its potential in combating oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bicyclic Framework : The initial step involves constructing the bicyclic core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the carboxamide and methoxypropyl groups.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies have shown that it interacts with various receptors and enzymes:
- Receptor Binding : The compound has been evaluated for binding affinity to specific receptors involved in inflammation and pain pathways.
- Enzyme Inhibition : It has been tested for its ability to inhibit enzymes associated with metabolic pathways relevant to disease states.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals variations in biological activity due to differences in substituents and functional groups:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-Methoxy-N,4,7,7-tetramethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | 10569229 | Contains tetramethyl instead of trimethyl groups |
| N-(2,4-Dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane | 35874-27-2 | Substituted phenyl group enhances lipophilicity |
| 4,7,7-trimethyl-3-hydroxycarbonylbicyclo[2.2.1]heptane | 13429-83-9 | Hydroxy group instead of methoxy propyl |
These compounds share similar bicyclic structures but exhibit different pharmacological profiles due to their distinct chemical properties .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Models : Animal studies have demonstrated the efficacy of this compound in reducing inflammation and pain in models of arthritis.
- Cell Culture Studies : Human cell lines treated with the compound exhibited reduced oxidative stress markers compared to controls.
Q & A
Q. What are the optimal synthetic pathways for N-(3-methoxypropyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide?
The synthesis typically involves multi-step reactions starting from 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid. Key steps include:
- Amide coupling : React the carboxylic acid with 3-methoxypropylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under argon .
- Purification : Use flash chromatography (silica gel, eluent ratios such as PE/EA = 10:1) or preparative HPLC (55% methanol/H₂O) for high-purity isolation .
Critical parameters : Control reaction temperature (0–25°C), anhydrous conditions, and stoichiometric ratios (e.g., 1.1 equiv DCC) to minimize side reactions .
Q. How is the compound’s structure validated, and what analytical techniques are essential?
- Spectroscopic methods :
- X-ray crystallography : Resolve absolute configuration using single-crystal data (e.g., space group P2₁2₁2₁, R factor = 0.046) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities (e.g., antitumor vs. anti-inflammatory effects)?
Contradictions may arise from assay-specific conditions (e.g., cell lines, concentration ranges) or off-target interactions. Methodological solutions include:
- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., AmpC beta-lactamase inhibition studies with IC₅₀ validation) .
- Functional assays : Compare dose-response curves across multiple models (e.g., cancer vs. immune cells) and cross-validate with knockout/mutant strains to isolate mechanisms .
Q. What strategies optimize reaction yields in stereochemically complex intermediates?
- Chiral auxiliaries : Use (1S,4R)-configured precursors (e.g., camphanic acid derivatives) to enforce stereoselectivity during amide coupling .
- Catalytic asymmetric synthesis : Employ organocatalysts (e.g., DMAP) or metal complexes to enhance enantiomeric excess (ee) in bicyclic frameworks .
- DoE (Design of Experiments) : Screen solvents (DCM vs. THF), temperatures (0°C vs. RT), and coupling agents (EDCI vs. DCC) using fractional factorial designs .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to targets like beta-lactamase (PDB ID: 1U5) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR models : Correlate substituent effects (e.g., methoxypropyl vs. chlorophenyl groups) with bioactivity using CoMFA/CoMSIA .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with continuous flow systems or crystallization-driven purification .
- Byproduct management : Monitor hydrazide or ester side products via TLC and optimize quenching protocols (e.g., H₂O addition rate) .
- Safety : Adhere to GHS guidelines (e.g., H315/H319 for skin/eye irritation) and use closed-system reactors to handle reactive intermediates .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling agent | EDCI (1.1 equiv) | +25% vs. DCC |
| Solvent | DCM (anhydrous) | +15% vs. THF |
| Temperature | 0°C (1 h) → RT (12 h) | Minimizes epimerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
